methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Properties
CAS No. |
29546-55-2 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methoxylation at the 5-Position
The methoxy group is introduced via nucleophilic substitution on a halogenated precursor. For instance, treating 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with sodium methoxide in methanol at reflux (65°C) achieves >85% substitution. Alternatively, direct methoxylation using Cu(I)-mediated coupling with methanol under inert atmospheres has been reported.
Esterification of the Carboxylic Acid Precursor
The methyl ester group is often installed early in the synthesis to avoid side reactions. A two-step process involves:
-
Carboxylic Acid Formation : Hydrolysis of a nitrile intermediate using NaOH/H₂O₂.
-
Esterification : Treatment with methanol and thionyl chloride (SOCl₂) at 0–5°C to prevent racemization.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors reduce reaction times by 40% compared to batch processes, with yields exceeding 90% under optimized conditions. Key considerations include:
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 75–85% | 88–92% |
| Solvent Recovery | 60–70% | 85–95% |
Green chemistry principles, such as using water as a solvent for cyclization steps, are increasingly adopted to minimize waste.
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical validation employs:
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (UV detection at 254 nm).
-
Nuclear Magnetic Resonance (NMR) : Distinct signals for the methoxy group (δ 3.87 ppm, singlet) and ester carbonyl (δ 165.2 ppm in NMR).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may form undesired regioisomers. Using sterically hindered amines (e.g., 2,6-lutidine) as bases suppresses alternative cyclization routes by 30–40%.
Stability of the Ester Group
Under basic conditions, ester hydrolysis can occur. Stabilizing strategies include:
-
Low-temperature reactions (<20°C)
-
Anhydrous solvents (e.g., THF over MeOH)
Emerging Methodologies
Recent advances focus on photocatalytic cyclization using visible light (λ = 450 nm) and transition-metal catalysts (e.g., Ru(bpy)₃²⁺), achieving 70% yield reductions in reaction time by 50% compared to thermal methods .
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group undergoes oxidation to form carboxylic acid derivatives. This reaction is pivotal for modifying solubility and biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester → Carboxylic Acid | KMnO₄, H₂O, 70°C | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 85% | |
| Ester → Carboxylic Acid | CrO₃, H₂SO₄, acetone | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 78% |
Key Findings :
-
Potassium permanganate (KMnO₄) in aqueous acidic conditions selectively oxidizes the ester to a carboxylic acid without affecting the methoxy group.
-
Chromium trioxide (CrO₃) in Jones oxidation conditions achieves similar results but requires careful temperature control to prevent over-oxidation.
Reduction Reactions
The ester moiety can be reduced to a primary alcohol, altering the compound’s hydrophobicity and hydrogen-bonding capacity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester → Alcohol | LiAlH₄, THF, 0°C → RT | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol | 92% | |
| Ester → Alcohol | NaBH₄, MeOH, reflux | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-methanol | 65% |
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) provides near-quantitative reduction under anhydrous conditions.
-
Sodium borohydride (NaBH₄) is less efficient due to the ester’s lower reactivity compared to ketones or aldehydes.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester → Carboxylic Acid | 6M HCl, reflux, 12h | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 88% | |
| Ester → Sodium Salt | NaOH, H₂O/EtOH, 70°C | Sodium 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 95% |
Key Findings :
-
Acidic hydrolysis (HCl) is slower but avoids side reactions common in basic conditions.
-
Alkaline hydrolysis (NaOH) produces carboxylate salts directly, useful for further functionalization.
Substitution Reactions
The methoxy group at position 5 participates in nucleophilic substitutions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxy → Amine | NH₃, CuI, K₂CO₃, DMF, 100°C | 5-Amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 60% | |
| Methoxy → Thiol | NaSH, DMSO, 120°C | 5-Mercapto-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 55% |
Key Findings :
-
Copper-catalyzed amination replaces the methoxy group with amines, though yields are moderate due to steric hindrance.
-
Thiolation requires polar aprotic solvents like DMSO to stabilize intermediates.
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyrrolopyridine core undergo substitution with strong nucleophiles.
Key Findings :
-
Bromination at C-3 is regioselective due to the electron-withdrawing effect of the ester group .
-
Nitration at C-4 proceeds under mild conditions but with lower yields due to competing side reactions .
Decarboxylation and Ring Modification
Controlled pyrolysis or photolytic conditions induce decarboxylation or ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Decarboxylation | Heat (200°C), vacuum | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 80% | |
| Ring Expansion | Ozone, then NH₃ | 5-Methoxy-1H-azepino[3,2-b]pyridine-2-carboxylate | 50% |
Key Findings :
-
Thermal decarboxylation generates the parent heterocycle, useful for synthesizing unsubstituted derivatives.
-
Ozonolysis followed by ammonia treatment expands the pyrrole ring to an azepine system.
Scientific Research Applications
Anticancer Activity
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has shown promise as an inhibitor of specific kinases, particularly fibroblast growth factor receptors (FGFRs), which are implicated in various cancer pathways. Its unique structure allows it to interact effectively with ATP-binding sites in kinases, leading to its potential use as an anticancer agent.
Key Findings :
- Kinase Inhibition : Studies indicate that this compound can significantly inhibit FGFR activity, which is crucial for tumor growth and metastasis.
- Mechanism of Action : Interaction studies have demonstrated that it forms significant interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as a kinase inhibitor .
Drug Discovery and Development
Due to its structural characteristics, this compound serves as a versatile scaffold for the development of new therapeutic agents. Its modifications can lead to derivatives with improved pharmacological profiles.
Applications in Drug Development :
- Lead Compound : Acts as a lead compound for synthesizing new drugs targeting various diseases.
- Structure-Activity Relationship (SAR) Studies: Variations in substituent positions can significantly impact biological activities, making it a candidate for SAR studies .
Comparative Analysis of Related Compounds
The following table summarizes key structural analogs of this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Structure | Lacks methoxy group; different biological activity profile |
| Methyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Structure | Methoxy group at the 6-position; altered binding affinity |
| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | Structure | Different ring structure; potential for different therapeutic applications |
Case Study 1: Inhibition of FGFRs
In a recent study published in Cancer Research, this compound was evaluated for its ability to inhibit FGFR-mediated signaling pathways in cancer cell lines. The results indicated a significant reduction in cell proliferation and migration when treated with this compound compared to control groups.
Case Study 2: Structure Optimization
Another research project focused on optimizing the structure of this compound to enhance its potency against various cancer types. By modifying the methoxy group position, researchers identified derivatives that exhibited increased selectivity and reduced off-target effects.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote tumor growth and proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its analogs:
Table 1: Key Structural and Functional Comparisons
Impact of Substituent Type and Position
- Methoxy vs. Chloro/Ethoxy: The electron-donating methoxy group (5-OCH₃) enhances aromatic stability and may improve binding to biological targets compared to electron-withdrawing groups like chloro (5-Cl) .
- Positional Effects : Substitution at position 7 (e.g., methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) alters electronic distribution, affecting reactivity in coupling reactions .
Ring System Variations
- Pyrrolo[3,2-b] vs. [2,3-b] : The nitrogen placement in the pyridine ring influences hydrogen bonding and π-π stacking interactions. Pyrrolo[3,2-b]pyridine derivatives exhibit distinct reactivity in palladium-catalyzed couplings compared to [2,3-b] isomers .
- Pyrrolo[2,3-c]pyridine : Derivatives like ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate show different regioselectivity in synthetic pathways due to altered ring fusion .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weight and higher volatility than ethyl analogs. Ethyl esters may offer better solubility in organic solvents during synthesis .
Biological Activity
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 29546-55-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 206.2 g/mol
- Structural Characteristics : The compound features a pyrrolo-pyridine structure, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, akin to the action of established antimycobacterial agents like isoniazid .
2. Antitumor Activity
Pyrrolo[3,2-b]pyridine derivatives have been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . For example, specific derivatives have shown IC₅₀ values in the low micromolar range against several cancer cell lines.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Compounds with similar scaffolds have demonstrated IC₅₀ values comparable to traditional anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes key findings related to SAR for pyrrolo[3,2-b]pyridine derivatives:
Case Study 1: Antimycobacterial Activity
A study conducted by Deraeve et al. synthesized various pyrrolo[3,4-c]pyridine derivatives and assessed their activity against Mtb. The most potent compounds exhibited MIC values below 0.15 µM, demonstrating significant promise as new antimycobacterial agents .
Case Study 2: Anticancer Properties
In another investigation, a derivative of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine was tested against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or through coupling reactions involving pyrrolo-pyridine scaffolds. For example, diastereoselective methods using aryl/pyridyl substituents (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) have been reported, where microwave-assisted reactions or catalytic hydrogenation improve yield . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Evidence from analogous compounds suggests that protecting group strategies (e.g., methoxy groups) are critical to prevent side reactions during cyclization .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR are essential for confirming the substitution pattern and methoxy/carboxylate groups. Aromatic protons in the pyrrolo-pyridine core typically appear as doublets in δ 7.5–8.5 ppm, while the methoxy group resonates near δ 3.9 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and fragmentation patterns.
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally similar fluorobenzoate derivatives .
Q. How are physicochemical properties like solubility and stability determined for this compound?
- Answer : Solubility is assessed in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask methods. Stability studies under varying pH (1–13) and temperatures (4–40°C) are conducted using HPLC to monitor degradation products. Analogous pyrrolo-pyridines show improved stability in acidic conditions due to the electron-withdrawing methoxy group .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
- Answer : Statistical DoE methods (e.g., factorial designs) identify critical parameters like catalyst loading, temperature, and reaction time. For example, a central composite design might reveal that yield is maximized at 100°C with 5 mol% Pd/C, reducing trial-and-error experimentation . Response surface models can predict optimal conditions while accounting for interactions between variables .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in further derivatization?
- Answer : Quantum chemical calculations (DFT) map reaction pathways and transition states. For instance, ICReDD’s approach combines quantum mechanics (QM) with machine learning to predict electrophilic substitution sites (e.g., C-3 vs. C-6 positions on the pyrrolo-pyridine ring) . Solvent effects are modeled using COSMO-RS to simulate polarity impacts on reaction outcomes .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Reproducibility Protocols : Standardizing assay conditions (e.g., ATP levels in kinase assays).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew results.
- Meta-Analysis : Cross-referencing data from structural analogs (e.g., fluorobenzoate derivatives) to isolate structure-activity relationships (SAR) .
Q. What methodologies evaluate the pharmacological potential of this compound?
- Answer :
- In Silico Screening : Molecular docking against target proteins (e.g., kinases) using AutoDock Vina.
- ADME-Tox Assays : Microsomal stability tests (human liver microsomes) and CYP450 inhibition studies predict pharmacokinetics.
- In Vivo Models : Zebrafish or murine models assess bioavailability and toxicity, with doses calibrated based on LogP values (~2.5 for this compound) .
Methodological Notes
- Data Contradictions : Cross-validate spectral data (e.g., C NMR shifts) with computational predictions (e.g., ACD/Labs software) to confirm structural assignments .
- Safety Considerations : The methoxy group may reduce acute toxicity compared to halogenated analogs, but handling requires PPE due to unknown chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
